3-Hydroxy-4-heptenoic acid
Overview
Description
3-Hydroxy-4-heptenoic acid is an organic compound with the molecular formula C7H12O3 It is a hydroxy acid with a double bond between the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-heptenoic acid can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-heptenoic acid. This reaction typically uses borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide. The reaction proceeds under mild conditions and yields the desired hydroxy acid.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. Microbial fermentation processes using genetically engineered bacteria can produce this compound efficiently. These biocatalysts are designed to convert simple carbon sources into the desired hydroxy acid through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products:
Oxidation: 3-Oxo-4-heptenoic acid.
Reduction: 3-Hydroxyheptanoic acid.
Substitution: 3-Chloro-4-heptenoic acid.
Scientific Research Applications
3-Hydroxy-4-heptenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-heptenoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The hydroxy group and the double bond in its structure allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
3-Hydroxy-4-pentenoic acid: Similar structure but with a shorter carbon chain.
3-Hydroxy-4-hexenoic acid: Similar structure but with a different carbon chain length.
3-Hydroxy-4-octenoic acid: Similar structure but with a longer carbon chain.
Uniqueness: 3-Hydroxy-4-heptenoic acid is unique due to its specific carbon chain length and the position of the hydroxy group and double bond. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
(E)-3-hydroxyhept-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h3-4,6,8H,2,5H2,1H3,(H,9,10)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHRUACTWYAEF-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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